molecular formula C22H16ClN3O3 B2365669 N-(4-{[3-(4-chlorophenyl)benzo[c]isoxazol-5-yl]carbonylamino}phenyl)acetamide CAS No. 924822-57-1

N-(4-{[3-(4-chlorophenyl)benzo[c]isoxazol-5-yl]carbonylamino}phenyl)acetamide

Cat. No. B2365669
CAS RN: 924822-57-1
M. Wt: 405.84
InChI Key: UGBLUNXFUKYFAW-UHFFFAOYSA-N
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Description

“N-(4-{[3-(4-chlorophenyl)benzo[c]isoxazol-5-yl]carbonylamino}phenyl)acetamide” is a compound that belongs to the family of isoxazole derivatives . Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to possess a wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . For example, Liu et al. synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles .


Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity .

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(4-{[3-(4-chlorophenyl)benzo[c]isoxazol-5-yl]carbonylamino}phenyl)acetamide derivatives have been synthesized and investigated for various properties and applications. For instance, a study by Yurttaş et al. (2015) synthesized derivatives using 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group. These derivatives were evaluated for their potential antitumor activity against human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015).
  • Another study focused on synthesizing and characterizing new derivatives, such as benzimidazole derivatives, for corrosion inhibition potential. This included spectroscopic methods and evaluation of inhibitory properties for carbon steel in acidic solutions (Rouifi et al., 2020).

Potential Medical Applications

  • Derivatives of N-(4-{[3-(4-chlorophenyl)benzo[c]isoxazol-5-yl]carbonylamino}phenyl)acetamide have been explored for antitumor, antimicrobial, and other medical applications. For instance, compounds containing similar structures have shown considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015).
  • Additionally, derivatives of this compound have been synthesized and evaluated for their antibacterial activity against various microorganisms, indicating its potential as an antimicrobial agent (Desai et al., 2008).

Applications in Material Science

  • Studies have also explored the use of similar compounds in the field of material science, such as in corrosion science and photovoltaic efficiency modeling. For example, Yıldırım and Cetin (2008) synthesized derivatives for corrosion inhibition in acidic and mineral oil mediums (Yıldırım & Cetin, 2008).
  • Moreover, derivatives of this compound have been evaluated for their potential as photosensitizers in dye-sensitized solar cells, showing good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary depending on the specific derivative and its biological activity. For example, some isoxazole derivatives have been found to possess analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

properties

IUPAC Name

N-(4-acetamidophenyl)-3-(4-chlorophenyl)-2,1-benzoxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3/c1-13(27)24-17-7-9-18(10-8-17)25-22(28)15-4-11-20-19(12-15)21(29-26-20)14-2-5-16(23)6-3-14/h2-12H,1H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBLUNXFUKYFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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